3-(Ethylamino)propanoic acid hydrochloride
Overview
Description
3-(Ethylamino)propanoic acid, also known as EtAApH, is a compound with a wide range of applications in scientific experiments. It has a molecular formula of C5H11NO2 . The compound is functionally related to beta-alanine .
Molecular Structure Analysis
The InChI code for 3-(Ethylamino)propanoic acid isInChI=1S/C5H11NO2/c1-2-6-4-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)
. The compound has a molecular weight of 117.15 g/mol . The compound is a beta-amino acid and a secondary amino compound . Physical And Chemical Properties Analysis
3-(Ethylamino)propanoic acid has a molecular weight of 117.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 117.078978594 g/mol . The topological polar surface area is 49.3 Ų .Scientific Research Applications
Spectroscopic and Diffractometric Studies
3-(Ethylamino)propanoic acid hydrochloride has been characterized in polymorphic forms using spectroscopic and diffractometric techniques. This study highlights the challenges in analytical and physical characterization due to the similar spectra and diffraction patterns of these forms (Vogt et al., 2013).
Fluorescence Derivatisation in Biological Assays
This compound has been used in the fluorescence derivatisation of amino acids for biological assays. The derivatised amino acids exhibit strong fluorescence, making them useful in various biological studies (Frade et al., 2007).
Impurity Identification in Pharmaceutical Compounds
It plays a role in the identification and characterization of impurities in pharmaceutical compounds. Its structural analogs have been investigated in the context of quality control for drug substances and products (Yang et al., 2020).
Bio-based Chemical Production
In the field of green chemistry, derivatives of 3-(Ethylamino)propanoic acid hydrochloride are explored as precursors for the production of bio-based chemicals like acrylic acid, malonic acid, and others. This area emphasizes the use of renewable resources and efficient processes in chemical production (Vidra & Németh, 2017).
Enzyme-catalyzed Syntheses
The compound has been used in enzyme-catalyzed syntheses to create enantiomerically enriched acids. This application demonstrates its role in producing chiral intermediates for various pharmaceuticals (Brem et al., 2010).
Hydrolytic Degradation and Biomedical Applications
It has been involved in studies of hydrolytic degradation of polymers like poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene], which have potential in biomedical applications. This research focuses on biodegradable materials for medical use (Amin et al., 2017).
Novel Syntheses and Biological Applications
The compound has been utilized in novel synthetic routes to produce derivatives with potential biological applications, such as insect growth regulators and antioxidants (Kumar et al., 2022).
Mechanism of Action
Target of Action
It is structurally similar to β-alanine (3-aminopropanoic acid), which is known to be a precursor of carnosine . Carnosine is a dipeptide molecule that plays a crucial role in muscle buffering, antioxidation, glycation, and RNA/DNA protection .
Mode of Action
β-Alanine is known to increase the concentration of carnosine in muscles, which can decrease fatigue in athletes and increase total muscular work done .
Biochemical Pathways
Β-alanine, a structurally similar compound, is involved in the synthesis of carnosine, a dipeptide that plays a role in several biochemical pathways, including muscle buffering, antioxidation, glycation, and rna/dna protection .
Pharmacokinetics
It is known that β-alanine is readily absorbed and distributed in the body, and its levels in muscles can be increased through supplementation .
Result of Action
Β-alanine, a structurally similar compound, has been shown to increase the concentration of carnosine in muscles, which can decrease fatigue in athletes and increase total muscular work done .
properties
IUPAC Name |
3-(ethylamino)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-6-4-3-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSJFRCCWAEYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.